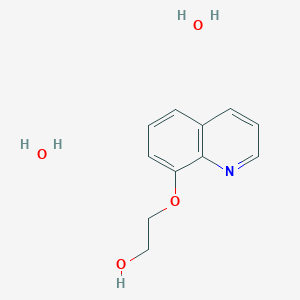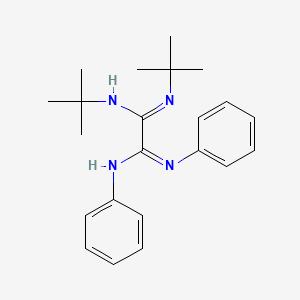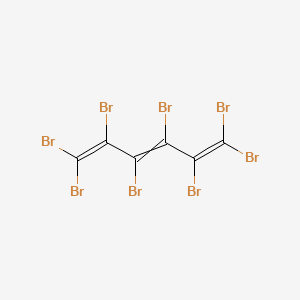
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is a brominated organic compound with the molecular formula C6H2Br8 It is characterized by the presence of eight bromine atoms attached to a hexa-1,3,5-triene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene typically involves the bromination of hexa-1,3,5-triene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce partially brominated compounds.
Applications De Recherche Scientifique
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can affect the stability and reactivity of the triene backbone.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexabromobenzene (C6Br6): A brominated aromatic compound with six bromine atoms attached to a benzene ring.
Tetrabromoethylene (C2Br4): A brominated alkene with four bromine atoms attached to an ethylene backbone.
Octabromodiphenyl ether (C12H2Br8O): A brominated diphenyl ether with eight bromine atoms.
Uniqueness
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is unique due to its specific arrangement of bromine atoms on a triene backbone, which imparts distinct chemical and physical properties. Its high degree of bromination and the presence of a conjugated triene system make it a valuable compound for various applications, distinguishing it from other brominated compounds.
Propriétés
Numéro CAS |
125223-87-2 |
|---|---|
Formule moléculaire |
C6Br8 |
Poids moléculaire |
711.3 g/mol |
Nom IUPAC |
1,1,2,3,4,5,6,6-octabromohexa-1,3,5-triene |
InChI |
InChI=1S/C6Br8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14 |
Clé InChI |
SHSJRNKUCHCRFT-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(=C(Br)Br)Br)Br)(C(=C(Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


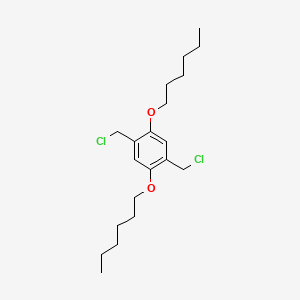
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

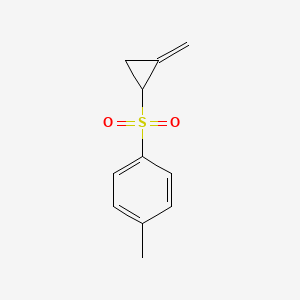
![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
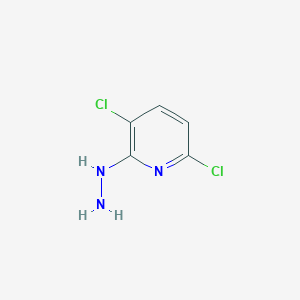
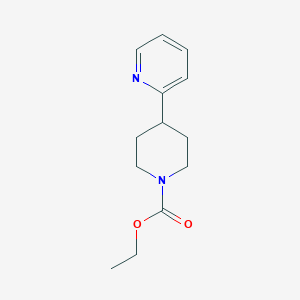
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)

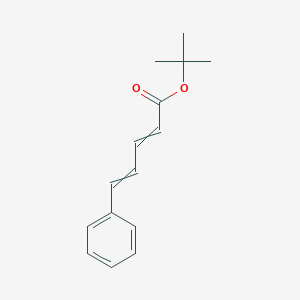
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
